2-Azaspiro[4.4]nonane-1,7-dione
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Overview
Description
2-Azaspiro[4.4]nonane-1,7-dione is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into a spiro ring system.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various biological targets, suggesting that 2-azaspiro[44]nonane-1,7-dione may have multiple potential targets .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, suggesting that 2-azaspiro[44]nonane-1,7-dione may have multiple potential effects .
Result of Action
Similar compounds have been found to have various effects, suggesting that 2-azaspiro[44]nonane-1,7-dione may have multiple potential results .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azaspiro[4.4]nonane-1,7-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1,3-diketones with amines, followed by cyclization to form the spirocyclic structure . The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Azaspiro[4.4]nonane-1,7-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the nitrogen atom can be targeted for substitution.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
2-Azaspiro[4.4]nonane-1,7-dione has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of novel materials with unique mechanical and chemical properties.
Comparison with Similar Compounds
2-Azaspiro[4.4]nonane-1,3-dione: Another spirocyclic compound with similar structural features but different functional groups.
1,3,7-Triazaspiro[4.4]nonane-2,4-dione: Contains additional nitrogen atoms in the ring system, leading to different chemical properties and applications.
Uniqueness: 2-Azaspiro[4.4]nonane-1,7-dione is unique due to its specific spirocyclic structure and the presence of a nitrogen atom, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-azaspiro[4.4]nonane-1,8-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c10-6-1-2-8(5-6)3-4-9-7(8)11/h1-5H2,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQURZMLONVAHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNC2=O)CC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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